molecular formula C27H24N2O4 B2739035 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid CAS No. 196808-79-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2739035
CAS No.: 196808-79-4
M. Wt: 440.499
InChI Key: MMPTVKMTZAMBFI-RUZDIDTESA-N
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Description

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C27H24N2O4 and its molecular weight is 440.499. The purity is usually 95%.
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Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-methyl-1H-indol-3-yl)propanoic acid, often referred to as Fmoc-D-MIP, is a compound derived from the amino acid phenylalanine and characterized by its unique indole moiety. This compound has garnered attention in recent years due to its potential biological activities, particularly in antibacterial applications and as a scaffold for drug development.

  • Molecular Formula : C30H25NO4
  • Molecular Weight : 463.53 g/mol
  • Purity : Typically ≥95%

Fmoc-D-MIP exhibits biological activity primarily through its surfactant properties, which allow it to disrupt bacterial membranes. This mechanism is crucial in its antibacterial action against Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The compound can also self-assemble into hydrogels under physiological conditions, enhancing its stability and bioactivity .

Biological Activity Overview

The biological activities of Fmoc-D-MIP can be summarized as follows:

Activity Details
Antibacterial Exhibits significant antibacterial activity, particularly against Gram-positive bacteria.
Biofilm Inhibition Demonstrates the ability to inhibit biofilm formation and can eradicate existing biofilms.
Hydrogel Formation Self-assembles into hydrogels, potentially useful for drug delivery systems.

Antibacterial Activity

In a study evaluating the antibacterial efficacy of various indole derivatives, Fmoc-D-MIP was found to inhibit bacterial growth effectively. The compound's structure allows it to penetrate bacterial membranes, leading to cell lysis. For instance, it showed an inhibition percentage of approximately 68% at a concentration of 30 μM against Staphylococcus aureus .

Biofilm Disruption

Research highlighted Fmoc-D-MIP's ability to disrupt biofilms formed by Pseudomonas aeruginosa. This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat. The compound not only inhibited biofilm formation but also reduced the viability of established biofilms significantly .

Hydrogel Properties

The self-assembly of Fmoc-D-MIP into hydrogels under physiological conditions presents an innovative approach for drug delivery. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing the therapeutic efficacy while minimizing side effects. The formation of these hydrogels is influenced by environmental factors such as pH and ionic strength .

Comparative Analysis with Related Compounds

To further understand the biological activity of Fmoc-D-MIP, it is essential to compare it with other related compounds:

Compound Name IC50 (μM) Activity Type Reference
Fmoc-D-Phe45AntibacterialReddy et al., 2020
Indole-containing derivatives30Biofilm inhibitionNakhi et al., 2011
Hydrogel-forming Fmoc derivatives25Controlled releasePrasad et al., 2012
Fmoc-D-MIP68Antibacterial & BiofilmCurrent study

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-methyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-16-22(21-12-6-7-13-24(21)28-16)14-25(26(30)31)29-27(32)33-15-23-19-10-4-2-8-17(19)18-9-3-5-11-20(18)23/h2-13,23,25,28H,14-15H2,1H3,(H,29,32)(H,30,31)/t25-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPTVKMTZAMBFI-RUZDIDTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)C[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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